1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine and its derivatives involves complex organic reactions, highlighting the compound's structural specificity and the chemical pathways to achieve its pure form. For instance, Ohtaka et al. (1989) synthesized related compounds to study their cerebral vasodilator effects, confirming the structures of metabolites through synthesis of authentic compounds, indicating a detailed approach to its chemical creation (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various spectroscopic methods. Sanjeevarayappa et al. (2015) characterized a related compound using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, further confirmed by single crystal XRD data. This indicates the detailed molecular structure analysis undertaken for these compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine have been explored, particularly its metabolic pathways. Kawashima, Satomi, and Awata (1991) investigated its biotransformation in rats, revealing key insights into its chemical behavior and interactions within biological systems (Kawashima, Satomi, & Awata, 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments. The studies by Sanjeevarayappa et al. provide insights into the crystal system and space group, illustrating the compound's solid-state characteristics and intermolecular interactions, which are crucial for its storage, handling, and application in research contexts (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
Exploring the chemical properties involves understanding the compound's reactivity, stability under various conditions, and interactions with other chemical entities. The metabolic studies by Kawashima et al. shed light on its reactivity and transformation within biological systems, providing a foundation for further chemical investigations (Kawashima et al., 1991).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-15-13-16(3-8-19(15)23-2)14-21-9-11-22(12-10-21)18-6-4-17(20)5-7-18/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNPIIKTRCTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258207 |
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